

Application Note: Structural Elucidation & Quality Control of Phenethyl Cinnamate

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Compound of Interest

Compound Name: Phenethyl cinnamate

CAS No.: 63238-64-2

Cat. No.: B3029362

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Executive Summary

Phenethyl cinnamate (PEC) is a bioactive ester found in natural sources such as propolis and Populus buds. It possesses significant pharmacological potential, including antitumor and antimicrobial activities, and is a critical high-value ingredient in the fragrance industry.

This application note provides a definitive protocol for the isolation, synthesis, and structural validation of PEC. Unlike generic guides, this document focuses on the causality of analytical signals—explaining why specific NMR splits occur and how mass spectral ions are formed—to allow researchers to distinguish PEC from its structural isomers (e.g., cinnamyl benzoate) and hydrolysis products.

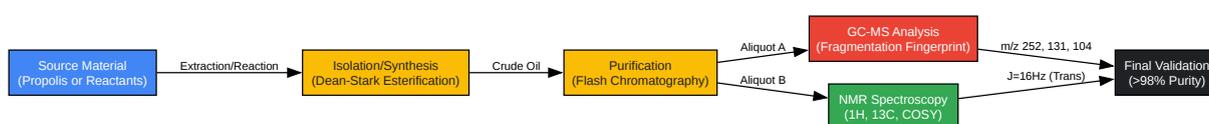
Chemical Profile & Significance[1][2][3][4]

- IUPAC Name: 2-Phenylethyl (2E)-3-phenylprop-2-enoate
- Molecular Formula:
- Molecular Weight: 252.31 g/mol [1]
- Key Structural Features:
 - -unsaturated ester (trans-geometry).

- Two distinct aromatic systems (Cinnamoyl ring vs. Phenethyl ring).
- Ethylene linker () in the alcohol moiety.

Experimental Workflow

The following workflow outlines the critical path from crude material (or reactants) to validated analytical data.



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Figure 1: Integrated workflow for the production and characterization of **Phenethyl Cinnamate**.

Synthesis & Isolation Protocol

A. Synthesis (Acid-Catalyzed Esterification)

This method is preferred for generating high-purity analytical standards.

Reagents:

- trans-Cinnamic acid (1.0 eq)
- 2-Phenylethanol (1.2 eq)
- -Toluenesulfonic acid (TSA) (0.05 eq)
- Toluene (Solvent)[2]

Protocol:

- Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
- Charge: Add 14.8 g (100 mmol) cinnamic acid, 14.6 g (120 mmol) phenylethanol, and 0.95 g TSA to the flask. Add 100 mL toluene.
- Reflux: Heat to reflux (). Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (~3-4 hours).
- Workup: Cool to room temperature. Wash the organic layer with saturated (mL) to remove unreacted acid, followed by brine.
- Drying: Dry over anhydrous , filter, and concentrate in vacuo.
- Purification: Recrystallize from ethanol/water or perform flash chromatography (Hexane:EtOAc 9:1) if oil persists.[3]

B. Self-Validating Checkpoint

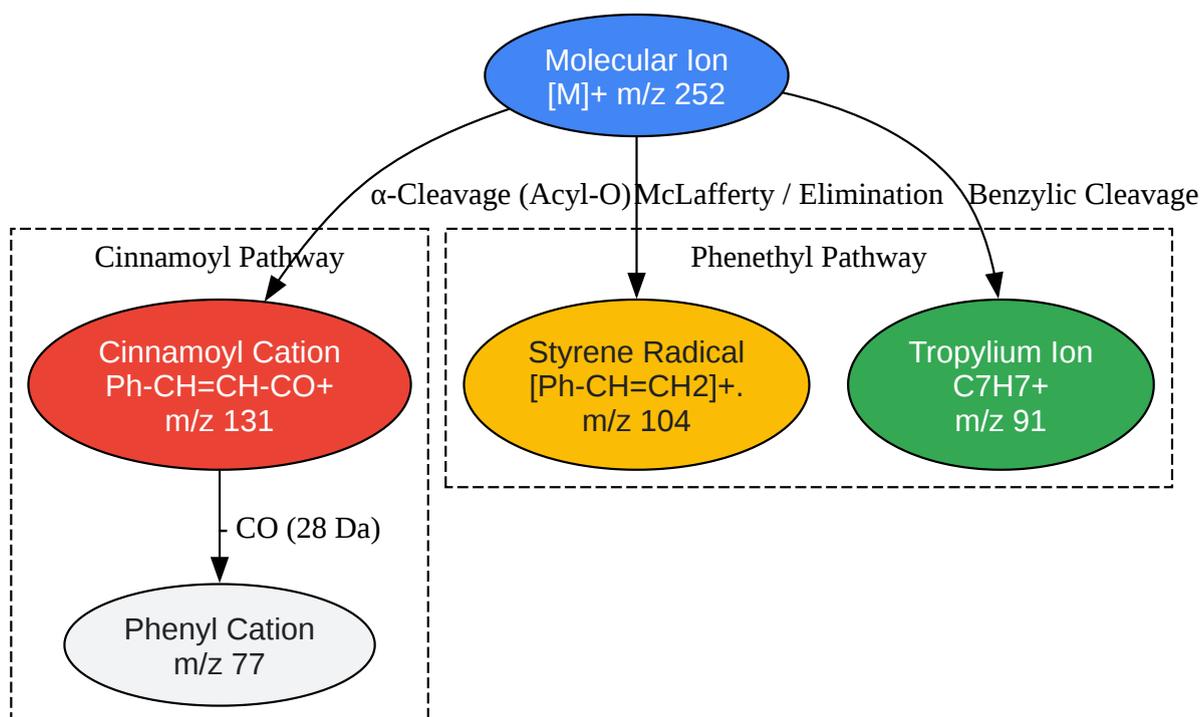
- Visual: Product should be white crystalline solid (MP: 56-58°C).
- Odor: Distinctive balsamic, rosy aroma.

Mass Spectrometry Analysis (GC-MS)

Mass spectrometry provides the "fingerprint" for PEC. The fragmentation pattern is dictated by the stability of the aromatic cations formed during electron impact (EI) ionization.

Fragmentation Pathway Logic[1]

- Molecular Ion (m/z 252): Visible due to aromatic stability.^{[3][4]}
- Cinnamoyl Cation (m/z 131): Cleavage of the ester bond. This is the base peak (or near base peak) and diagnostic for cinnamates.
- Tropylium Ion (m/z 91): Formed from the phenethyl moiety. The benzyl cation rearranges to the seven-membered tropylium ring.
- Styrene (m/z 104): Formed via McLafferty-like rearrangement or elimination of the phenethyl chain.



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Figure 2: Mechanistic fragmentation pathway of **Phenethyl Cinnamate** under Electron Impact (70 eV).

Table 1: Key MS Diagnostic Peaks

m/z	Ion Identity	Origin	Diagnostic Value
252		Molecular Ion	Confirms MW (252.31).
131		Cinnamoyl Cation	Critical: Distinguishes cinnamates from benzoates.
104		Styrene Radical	Indicates presence of phenethyl chain.
91		Tropylium	General aromatic indicator (benzyl/phenethyl).
77		Phenyl Cation	Breakdown of cinnamoyl/benzyl fragments.

NMR Spectroscopy Analysis

NMR is the gold standard for confirming the trans () stereochemistry and ensuring the ester linkage is intact.

Sample Preparation[8]

- Solvent:
(Chloroform-d) is standard.
- Concentration: ~10-20 mg in 0.6 mL solvent.

- Reference: TMS (0.00 ppm) or residual (7.26 ppm).

H NMR Interpretation (400 MHz,)

The spectrum is defined by three distinct regions: the Aliphatic Linker, the Olefinic Double Bond, and the Aromatic Region.

Table 2:

H NMR Peak Assignments

Position	Shift (ppm)	Multiplicity	Integration	Coupling ()	Structural Insight
-Vinyl	7.69	Doublet (d)	1H	16.0 Hz	Large confirms trans (E) geometry.
-Vinyl	6.44	Doublet (d)	1H	16.0 Hz	Upfield due to conjugation with carbonyl.
Aromatics	7.20 - 7.55	Multiplets (m)	10H	-	Overlap of two phenyl rings.
Ester	4.44	Triplet (t)	2H	7.0 Hz	Deshielded by oxygen (diagnostic for ester).
Benzylic	3.05	Triplet (t)	2H	7.0 Hz	Typical benzylic position.

Critical Analysis Point: The coupling constant () of the vinyl protons is the primary quality control parameter.

- Hz
trans-isomer (Active/Natural form).
- Hz
cis-isomer (Impurity/Degradant).

C NMR Interpretation (100 MHz,)

Key carbon signals allow for the verification of the carbon skeleton.

Table 3:

C NMR Peak Assignments

Carbon Type	Shift (ppm)	Assignment
Carbonyl	166.7	Ester
-Alkene	144.6	Conjugated alkene (beta to carbonyl).
Aromatic (ipso)	137.9, 134.4	Quaternary carbons of the two phenyl rings.
Aromatic (CH)	126.0 - 130.3	Overlapping aromatic signals.
-Alkene	118.2	Conjugated alkene (alpha to carbonyl).
Ester	65.1	Alkyl carbon attached to Oxygen.
Benzylic	35.2	Alkyl carbon attached to Phenyl ring.

References

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